molecular formula C8H8BrClO B6289627 1-Bromo-3-chloro-2-(methoxymethyl)benzene CAS No. 2605894-55-9

1-Bromo-3-chloro-2-(methoxymethyl)benzene

Cat. No. B6289627
CAS RN: 2605894-55-9
M. Wt: 235.50 g/mol
InChI Key: WTGASZQLNZRWHW-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-(methoxymethyl)benzene is a chemical compound that belongs to the class of mixed aryl halides . It consists of bromine and chlorine as substituents on a benzene ring .


Synthesis Analysis

1-Bromo-3-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . It can also be synthesized by (3-chlorophenyl)trimethylgermanium by electrophilic substitution .


Molecular Structure Analysis

The molecular formula of 1-Bromo-3-chloro-2-(methoxymethyl)benzene is C7H6BrCl . It consists of a benzene ring with bromine, chlorine, and methoxymethyl as substituents .


Chemical Reactions Analysis

1-Bromo-3-chlorobenzene undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents . It acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .


Physical And Chemical Properties Analysis

The molar mass of 1-Bromo-3-chloro-2-(methoxymethyl)benzene is 191.45 g/mol . The melting points of its isomers range from -22 °C to 63–67 °C, and the boiling points range from 195–196 °C to 203–205 °C .

Scientific Research Applications

Radical Bromination

The benzylic position is susceptible to radical bromination. N-bromosuccinimide (NBS) can selectively replace the benzylic hydrogen with a bromine atom. This reaction is useful for introducing bromine into specific positions of aromatic compounds .

Thermodynamic and Spectroscopic Studies

Researchers use 1-bromo-3-chloro-2-(methoxymethyl)benzene in thermodynamic studies, measuring properties like enthalpy, entropy, and Gibbs free energy. Additionally, its infrared (IR) and nuclear magnetic resonance (NMR) spectra provide valuable information about molecular vibrations and structural features .

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-(methoxymethyl)benzene involves bromine-magnesium exchange reactions . The reaction is strongly accelerated by electron-withdrawing substituents .

properties

IUPAC Name

1-bromo-3-chloro-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGASZQLNZRWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-2-(methoxymethyl)benzene

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